Sapanisertib, also known as MLN0128 or TAK-228, is a synthetic, orally bioavailable, small-molecule inhibitor of the mechanistic target of rapamycin (mTOR) kinase. [] It belongs to the pyrazolopyrimidine class of kinase inhibitors. [] Sapanisertib is currently being investigated for its potential as an anti-cancer agent in preclinical and clinical studies. Its role in scientific research revolves around its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), key regulators of cell growth, proliferation, and survival. []
Mechanism of Action
Cancer Research:
Advanced Renal Cell Carcinoma (RCC): Sapanisertib has been evaluated in clinical trials for patients with advanced RCC who have progressed on or after VEGF-targeted therapies. [, ] While these trials have not demonstrated significant improvement in efficacy compared to existing therapies like Everolimus, research continues to explore its potential in specific subgroups, particularly those with PTEN loss. []
Breast Cancer: Clinical trials have assessed Sapanisertib in combination with hormonal therapies (fulvestrant or exemestane) in patients with hormone receptor-positive/HER2-negative advanced or metastatic breast cancer. [, ] While some studies have shown numerical improvement in progression-free survival, increased toxicity has been observed. [] Further research is ongoing to identify optimal dosing strategies and patient populations who may benefit from Sapanisertib in this setting.
Glioblastoma: Preclinical studies suggest that Sapanisertib, in combination with MEK inhibitors like Trametinib, demonstrates enhanced anti-tumor activity in glioblastoma models. [, , ] The combination inhibits both the mTOR and ERK pathways, enhancing RPS6 inhibition and potentially overcoming resistance mechanisms. []
Pancreatic Neuroendocrine Tumors (PNET): Sapanisertib has shown promise in preclinical models of PNET, particularly in tumors resistant to Everolimus. [, ] Its potent inhibition of the mTOR pathway suggests potential as an effective treatment option for this patient population.
Other Solid Tumors: Sapanisertib is also being investigated in preclinical and clinical trials for various other solid tumors, including lung cancer, [] endometrial cancer, [] and sarcomas. [, , ]
Applications
Pulmonary Fibrosis: Research suggests that Sapanisertib may attenuate pulmonary fibrosis by modulating Wnt5a/mTOR signaling. []
Malaria: Sapanisertib has shown potent activity against multiple stages of the Plasmodium life cycle, including liver-stage, asexual blood stage, and transmission-blocking activity. [] Its ability to inhibit Plasmodium kinases PI4Kβ and PKG suggests potential for repurposing as an antimalarial drug. []
Future Directions
Combination Therapies: Future research should focus on exploring Sapanisertib in combination with other targeted therapies to enhance efficacy and overcome resistance mechanisms. Combinations with MEK inhibitors, CDK4/6 inhibitors, and immune checkpoint inhibitors are particularly promising. [, , , , ]
Biomarker Development: Identifying predictive biomarkers for Sapanisertib response is crucial to personalize treatment and improve clinical trial outcomes. [, ] Research should focus on understanding the molecular determinants of response and resistance to Sapanisertib.
Overcoming Resistance: Developing strategies to prevent or overcome resistance to Sapanisertib is essential for long-term treatment success. Preclinical studies are investigating novel combination approaches and alternative dosing schedules to address this challenge. [, , , ]
Repurposing for Other Diseases: Given its demonstrated activity against Plasmodium kinases, exploring Sapanisertib’s potential as an antimalarial drug warrants further investigation. [] Additionally, its role in modulating Wnt5a/mTOR signaling suggests potential therapeutic applications for fibrotic diseases like pulmonary fibrosis. []
Related Compounds
Compound Description: Everolimus is an orally available, small molecule inhibitor of mTORC1, approved for the treatment of various cancers, including renal cell carcinoma and pancreatic neuroendocrine tumors. [, , , ] It acts by binding to the mTORC1 complex, inhibiting downstream signaling pathways involved in cell growth, proliferation, and angiogenesis.
TAK-117 (Serabelisib)
Compound Description: TAK-117 (Serabelisib) is a potent and selective inhibitor of the PI3Kα isoform. [, ] It disrupts the PI3K/AKT/mTOR signaling pathway, which is frequently activated in cancer cells and contributes to tumor growth and survival.
Trametinib
Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2 kinases, key components of the Ras/MAPK signaling pathway. [, , ] This pathway plays a crucial role in regulating cell growth, proliferation, and survival and is frequently dysregulated in various cancers.
Relevance: While sapanisertib targets the mTOR pathway, trametinib inhibits the MEK pathway, which can be activated downstream of mTOR. [, , ] Combining these agents could lead to enhanced antitumor activity due to the synergistic blockade of these two interconnected pathways. [, , ] Studies demonstrate that this combination effectively inhibits tumor growth and metastasis in preclinical models, including mucosal melanoma. [, ]
Metformin
Compound Description: Metformin, a widely used antidiabetic medication, has also shown potential anticancer properties. [] Its mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which negatively regulates the mTOR pathway.
Relevance: Metformin indirectly inhibits the mTOR pathway upstream, while sapanisertib directly inhibits mTORC1/2. [] Combining these agents may enhance antitumor activity by targeting the mTOR pathway at different levels. Studies indicate that this combination is tolerable and shows promising activity in patients with advanced malignancies. []
Obatoclax
Compound Description: Obatoclax is a small molecule inhibitor of the BCL-2 family of proteins, which are key regulators of apoptosis (programmed cell death). [, ] By inhibiting these proteins, obatoclax promotes apoptosis, particularly in cancer cells that overexpress BCL-2 family members.
Relevance: While sapanisertib disrupts the NRF2-mediated stress response and induces a pro-death phenotype in cancer cells, obatoclax acts synergistically by inhibiting the anti-apoptotic BCL-2 family proteins. [, ] This combination leads to increased oxidative stress and significantly enhances cell death, offering a potential therapeutic strategy for aggressive cancers like atypical teratoid rhabdoid tumors (AT/RT). [, ]
Alisertib
Compound Description: Alisertib is a small molecule inhibitor of Aurora A kinase, which plays a crucial role in cell cycle regulation, particularly during mitosis. [] Inhibition of Aurora A kinase can disrupt cell division and induce apoptosis, making it a potential target for cancer therapy.
Relevance: Alisertib targets Aurora A kinase, while sapanisertib inhibits mTORC1/2. [] Although they act on different molecular targets, combining these agents has been explored to overcome drug resistance and enhance antitumor activity in various cancers. [] While clinical benefits have been modest, some patients experienced significant responses, warranting further investigation. []
Ziv-aflibercept
Compound Description: Ziv-aflibercept is a recombinant fusion protein that acts as a vascular endothelial growth factor (VEGF) trap. [] It binds to VEGF, preventing it from interacting with its receptors and thereby inhibiting angiogenesis, the formation of new blood vessels that support tumor growth.
Relevance: Ziv-aflibercept targets angiogenesis by inhibiting VEGF, while sapanisertib inhibits the mTOR pathway, which can also contribute to angiogenesis. [] Combining these agents aims to disrupt tumor growth through dual inhibition of both angiogenesis and mTOR signaling. [] This combination was found to be tolerable and demonstrated anti-tumor activity in heavily pre-treated patients with advanced malignancies. []
Paclitaxel
Compound Description: Paclitaxel is a widely used chemotherapeutic agent that belongs to the taxane class of drugs. [, ] It inhibits cell division by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Rapamycin
Compound Description: Rapamycin, also known as sirolimus, is a macrolide compound with immunosuppressive and antiproliferative properties. [, , ] It acts as an allosteric inhibitor of mTORC1, primarily inhibiting the phosphorylation of S6K1.
TAK-228; TAK 228; TAK228; INK128; INK-128; INK 128; MLN0128; MLN 0128; MLN-0128; Sapanisertib.
Canonical SMILES
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GNE-0877 is a highly potent and selective LRRK2 inhibitor. Leucine-rich repeat kinase 2 (LRRK2) has drawn significant interest in the neuroscience research community because it is one of the most compelling targets for a potential disease-modifying Parkinson's disease therapy.
GNE-9065 is an orally bioavailable and potent inhibitor of leucine-rich repeat kinase 2 (LRRK2; IC50 = 18.7 nM). It is selective for LRRK2 over 178 kinases, inhibiting only TAK1-TAB1 >50% at a concentration of 0.1 μM. GNE-9065 (10 and 50 mg/kg) inhibits LRRK2 Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 protein with the G2019S mutation found in families with autosomal Parkinson’s disease. GNE-9605 is a highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Leucine-rich repeat kinase 2 (LRRK2) has drawn significant interest in the neuroscience research community because it is one of the most compelling targets for a potential disease-modifying Parkinson's disease therapy.
Leucine-rich repeat kinase 2 (LRRK2) is an enzyme that interacts with parkin, a ligase that is part of the ubiquitin-proteasome system that mediates the targeting of proteins for degradation. Loss of function of the parkin protein leads to dopaminergic cell death. The development of Parkinson's disease has been strongly associated with mutations in the LRRK2 gene that lead to increased kinase activity. GNE-7915 is a selective, brain-penetrable LRRK2 inhibitor (Kis = 2 and 18.7 nM in biochemical and cell-based assays, respectively). It inhibits LRRK2 Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 protein with the G2019S Parkinson’s disease mutation with an IC50 value of 20 nM in vivo. GNE-7915 is a potent LRRK2 kinase inhibitor, which possess an ideal balance of LRRK2 cellular potency, broad kinase selectivity, metabolic stability, and brain penetration across multiple species. GNE-7915 was reported as a potent (IC50=9 nM) selective (1/187 kinases), brain-penetrant and non-toxic inhibitor of LRRK2.
GSK2578215A is a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2; IC50 = 8.9 nM) that also inhibits the G2019S mutant of LRRK2 (IC50 = 10.1 nM). It displays selectivity for LRRK2 over a panel of 460 other kinases. GSK2578215A prevents phosphorylation of both wild-type and G2019S LRRK2 in mouse spleen and kidney, but not in brain, following intraperitoneal injection of 100 mg/kg. GSK2578215A induces protective autophagy in SH-SY5Y cells and blocks LRRK2-dependent Na+/Ca2+ exchanger activity in dendritic cells. GSK2578215A is a potent and highly selective LRRK2 kinase inhibitor. GSK2578215A induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling. Mutations in the leucine-rich repeat kinase 2 (LRRK2) gene have been associated with Parkinson's disease, and its inhibition opens potential new therapeutic options. GSK2578215A induces mitochondrial fragmentation of an early step preceding autophagy. GSK2578215A induced oxidative stress as evidenced by the accumulation of 4-hydroxy-2-nonenal in SH-SY5Y cells.
PF06447475 is a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson's disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD.
APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. APC-300 is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, APC-300 has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that APC-300 may have potential applications in the treatment of several tumor types. APC-300 is currently in preclinical development.
5-chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine is a member of piperidines. ALK Inhibitor TAE684 is a small molecule inhibitor of the receptor tyrosine kinases (RTKs) anaplastic lymphoma kinase (ALK) and nucleophosmin-anaplastic lymphoma kinase (NPM-ALK), with potential antineoplastic activity. Upon administration, TAE684 binds to and inhibits ALK and NPM-ALK tyrosine kinases, which leads to a disruption of ALK- and NPM-ALK mediated signaling and eventually inhibits tumor cell growth in ALK- and NPM-ALK overexpressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK dysregulation and gene rearrangements are associated with a series of tumors. NPM-ALK is an oncogenic fusion protein associated with ALK-positive anaplastic large cell lymphoma. ALK mutations are also associated with acquired resistance to small molecule tyrosine kinase inhibitors.
Chromanol has been used in trials studying the treatment of Prostate Cancer. Androgen Antagonist APC-100 is an orally available, vitamin E derivative and androgen receptor (AR) antagonist with potential anti-oxidant, chemopreventative and antineoplastic activity. APC-100 binds to ARs in target tissues thereby inhibiting androgen-induced receptor activation and facilitating the formation of inactive complexes that cannot be translocated to the nucleus. By inhibiting the formation of the complex between androgen activated AR- and the AP1 transcription factor JunD, the expression of androgen-responsive genes are blocked. One of such gene is spermidine/spermine N1-acetyl transferase gene (SSAT) that is responsible for the breakdown of polyamines, which are produced in high levels by prostatic epithelial cells, into reactive oxygen species (ROS) that cause cellular damage. APC-100 may ultimately lead to an inhibition of growth in both AR-dependent and AR-independent prostate tumor cells.